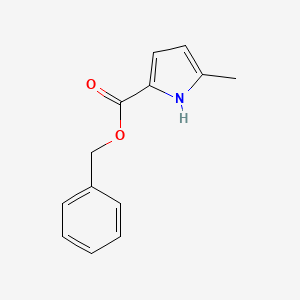
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester can be achieved through several routes. One common method involves the esterification of 1H-Pyrrole-2-carboxylic acid, 5-methyl- with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic environment and elevated temperatures to proceed efficiently .
Industrial production methods often employ continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Chemischer Reaktionen
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester undergoes various chemical reactions, including:
Substitution: The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester can be compared to other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid, methyl ester: This compound has a similar structure but lacks the phenylmethyl group, resulting in different chemical properties and reactivity.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: This derivative features an aldehyde group instead of an ester, leading to distinct reactivity patterns and applications.
The uniqueness of this compound lies in its specific ester group, which imparts unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
87462-15-5 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
benzyl 5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-10-7-8-12(14-10)13(15)16-9-11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 |
InChI-Schlüssel |
UKGJEKZJKJEAOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



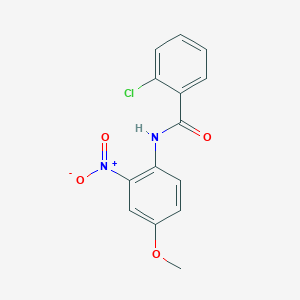
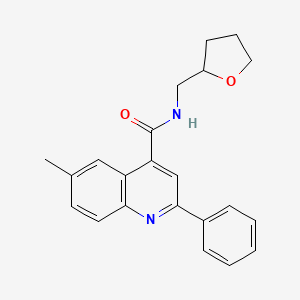
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
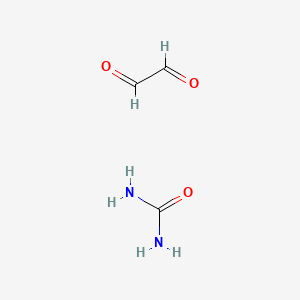
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)
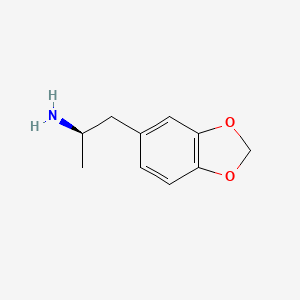

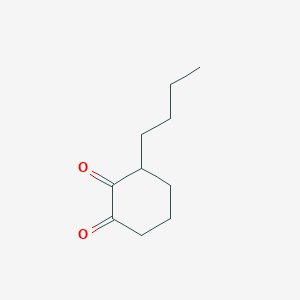
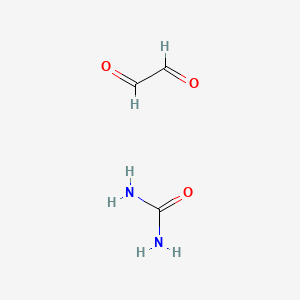
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14153710.png)
